molecular formula C10H12N2O4 B14853299 3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid

3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid

Katalognummer: B14853299
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: CVNGVQVFRMBAFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of an amino group at the 3-position and an ethoxy-oxoethyl group at the 5-position of the isonicotinic acid core. It has a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic acid:

Uniqueness

3-Amino-5-(2-ethoxy-2-oxoethyl)isonicotinic acid is unique due to the presence of both an amino group and an ethoxy-oxoethyl group on the isonicotinic acid core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C10H12N2O4

Molekulargewicht

224.21 g/mol

IUPAC-Name

3-amino-5-(2-ethoxy-2-oxoethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c1-2-16-8(13)3-6-4-12-5-7(11)9(6)10(14)15/h4-5H,2-3,11H2,1H3,(H,14,15)

InChI-Schlüssel

CVNGVQVFRMBAFN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CN=CC(=C1C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.